3-Chloropyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality 3-Chloropyridine-2-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropyridine-2-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

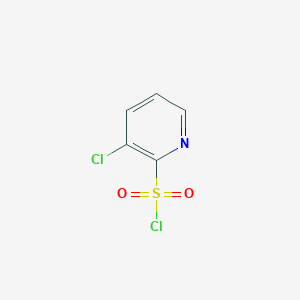

Structure

3D Structure

Properties

IUPAC Name |

3-chloropyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQPCEQWDCLDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Tale of Two Isomers: A Technical Guide to 3-chloropyridine-2-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride for Drug Discovery Professionals

Foreword: The Subtle Dance of Atoms in Drug Design

In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule is paramount. A subtle shift of a single functional group can dramatically alter a compound's reactivity, biological activity, and pharmacokinetic profile. This guide delves into the nuanced yet critical differences between two such closely related building blocks: 3-chloropyridine-2-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride. For the discerning researcher and drug development professional, understanding these distinctions is not merely an academic exercise; it is fundamental to harnessing their unique chemical personalities for the rational design of novel therapeutics. These molecules, while isomeric, present divergent synthetic challenges and opportunities, offering distinct pathways to new chemical entities. This whitepaper aims to be an essential resource, providing in-depth technical insights into their structure, synthesis, reactivity, and applications, thereby empowering scientists to make more informed decisions in their quest for the next generation of medicines.

Structural and Physicochemical Disparities: More Than Just a Rearrangement

At first glance, 3-chloropyridine-2-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride are simple positional isomers. However, the interplay of the electron-withdrawing sulfonyl chloride group, the electronegative chlorine atom, and the electron-deficient nature of the pyridine ring nitrogen creates distinct electronic environments that govern their properties and reactivity.

The key distinction lies in the position of the highly electrophilic sulfonyl chloride group relative to the pyridine nitrogen. In 3-chloropyridine-2-sulfonyl chloride , the sulfonyl chloride is at the C2 position, immediately adjacent to the nitrogen. This proximity significantly influences the reactivity of the S-Cl bond. Conversely, in 2-chloropyridine-3-sulfonyl chloride , the sulfonyl chloride is at the C3 position, meta to the nitrogen, leading to a different electronic distribution and reactivity profile.

Caption: Positional isomerism in chloropyridine sulfonyl chlorides.

A summary of their fundamental physicochemical properties is presented below for a clear comparison.

| Property | 3-chloropyridine-2-sulfonyl chloride | 2-chloropyridine-3-sulfonyl chloride |

| IUPAC Name | 3-chloropyridine-2-sulfonyl chloride | 2-chloropyridine-3-sulfonyl chloride |

| CAS Number | Not readily available | 6684-06-6[1][2] |

| Molecular Formula | C₅H₃Cl₂NO₂S | C₅H₃Cl₂NO₂S |

| Molecular Weight | 212.05 g/mol | 212.05 g/mol [2] |

| Appearance | Solid (predicted) | White to off-white solid/powder[1] |

| Melting Point | Not readily available | 42-43 °C[1] or 51 °C[3] |

| SMILES | C1=CC(=C(C=N1)S(=O)(=O)Cl)Cl | C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl[2] |

| InChI Key | Not readily available | MFJSIQDQIZEVJX-UHFFFAOYSA-N[2] |

Synthetic Pathways: A Divergence in Strategy

The synthesis of these isomers requires distinct strategic approaches, reflecting the regiochemical challenges associated with the functionalization of the pyridine ring.

Synthesis of 2-chloropyridine-3-sulfonyl chloride

This isomer is more commonly documented, with established, scalable synthetic routes.

Method A: From 3-Amino-2-chloropyridine (Diazotization)

A robust and widely used method involves the diazotization of 3-amino-2-chloropyridine followed by a copper-catalyzed sulfochlorination. This aqueous process is advantageous for its safety, scalability, and the precipitation of the product from the reaction mixture, which simplifies purification.[3]

Experimental Protocol:

-

A solution of sulfur dioxide is prepared by adding thionyl chloride to cold water.

-

Separately, 3-amino-2-chloropyridine is dissolved in concentrated hydrochloric acid and cooled to -5 to 0 °C.

-

A solution of sodium nitrite in water is added dropwise to the 3-amino-2-chloropyridine solution to form the diazonium salt.

-

This diazonium salt solution is then added to the sulfur dioxide solution containing a catalytic amount of copper(I) chloride.

-

The resulting precipitate, 2-chloropyridine-3-sulfonyl chloride, is collected by filtration, washed with water, and dried under vacuum.[1][3]

Method B: From 3,3′-Dithiobis(2-chloropyridine)

An alternative route involves the oxidative chlorination of a disulfide precursor.

Experimental Protocol:

-

3,3′-Dithiobis(2-chloropyridine) is dissolved in hydrochloric acid.

-

Chlorine gas is bubbled through the solution while maintaining the temperature at 20-23 °C.

-

Water is then added dropwise, causing the product to precipitate.

-

The solid is collected by filtration, washed with water, and dried to yield 2-chloropyridine-3-sulfonyl chloride.[3]

Synthesis of 3-chloropyridine-2-sulfonyl chloride

The synthesis of this isomer is less commonly reported, necessitating a different precursor strategy.

Method: From 3-chloro-2-((phenylmethyl)thio)pyridine

This method relies on the oxidative cleavage of a thioether precursor.

Experimental Protocol:

-

3-chloro-2-((phenylmethyl)thio)pyridine is dissolved in acetic acid containing water and cooled in an ice bath.

-

Chlorine gas is passed through the mixture at 10-15 °C for several hours.

-

The resulting solution containing the sulfonyl chloride hydrochloride is poured into a cold aqueous solution of sodium acetate to liberate the free sulfonyl chloride.

-

The product is extracted with an organic solvent (e.g., methylene chloride), washed, dried, and isolated after solvent removal.[4]

Caption: Synthetic pathways for the isomeric chloropyridine sulfonyl chlorides.

A Comparative Analysis of Reactivity

The electronic differences between the two isomers directly translate to distinct reactivity profiles at both the sulfonyl chloride moiety and the chlorine-substituted carbon.

Reactivity of the Sulfonyl Chloride Group

The primary role of these molecules in synthesis is to act as sulfonylating agents. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonates, and sulfonic esters, respectively.

-

3-chloropyridine-2-sulfonyl chloride : The sulfonyl chloride group is at the C2 position, ortho to the ring nitrogen. The lone pair of the nitrogen can potentially stabilize the transition state of nucleophilic attack at the sulfur atom through a neighboring group participation effect. However, this is counteracted by the strong electron-withdrawing inductive effect of the adjacent nitrogen. The steric hindrance from the C3-chloro substituent may also play a role in modulating reactivity.

-

2-chloropyridine-3-sulfonyl chloride : With the sulfonyl chloride at the C3 position, it is meta to the nitrogen. The electron-withdrawing effect of the nitrogen is less pronounced at this position compared to the C2 position. The reactivity is primarily governed by the inductive effects of the ring nitrogen and the C2-chloro substituent. Generally, pyridine-3-sulfonyl chlorides are highly effective sulfonylating agents.[5]

Reactivity of the Ring Chlorine Atom

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNA_Ar_), a crucial reaction for further molecular elaboration.

-

In 2-chloropyridine-3-sulfonyl chloride , the chlorine is at the C2 position, which is activated towards nucleophilic attack by the ring nitrogen. This is a classic feature of 2-halopyridines.[5] The powerful electron-withdrawing sulfonyl chloride group at the C3 position further activates the C2 position, making this chlorine atom a good leaving group in SNA_Ar_ reactions.

-

In 3-chloropyridine-2-sulfonyl chloride , the chlorine is at the C3 position. The C3 position of pyridine is generally less reactive towards nucleophilic substitution than the C2 or C4 positions.[6] However, the presence of the strongly electron-withdrawing sulfonyl chloride group at the adjacent C2 position will activate the C3 position to some extent.

Caption: Logical relationship between substituent position and chemical reactivity.

Applications in Drug Discovery: Building Blocks for Biologically Active Molecules

The true value of these isomers is realized in their application as versatile intermediates in the synthesis of complex, biologically active molecules. The sulfonamide linkage they form is a cornerstone of modern medicinal chemistry, found in a wide array of drugs.[7]

The Prominence of the Pyridine-3-sulfonyl Moiety: The Vonoprazan Story

While specific examples for the chloro-substituted isomers can be found in patent literature, the importance of this structural class is powerfully illustrated by the non-chlorinated parent compound, pyridine-3-sulfonyl chloride . This intermediate is critical for the synthesis of Vonoprazan (TAK-438) , a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders.[8] In the synthesis of Vonoprazan, pyridine-3-sulfonyl chloride is reacted with a substituted pyrrole to form the key N-sulfonylpyrrole linkage.[9][10][11] This high-profile application underscores the value of the pyridine-3-sulfonyl scaffold in constructing active pharmaceutical ingredients (APIs).

| Application Area | Key Intermediate | Resulting Drug/Scaffold | Therapeutic Class |

| Gastroenterology | Pyridine-3-sulfonyl chloride | Vonoprazan (TAK-438)[8] | Potassium-Competitive Acid Blocker |

| Oncology | Pyridine-3-sulfonyl chloride | Pyrimidine derivatives[12] | Anti-proliferative agents |

| General Synthesis | 2-chloropyridine-3-sulfonyl chloride | Isobutyl carbamate[3] | Synthetic Intermediate |

| Herbicide Development | Substituted Pyridine-3-sulfonyl chlorides | N-(triazoloazinyl)arylsulfonamides[13] | Herbicides |

Leveraging the Chloro Substituent

The chlorine atom on the pyridine ring is not merely a passive substituent. It serves several critical functions in drug design:

-

Modulation of Physicochemical Properties : The chlorine atom can increase lipophilicity, potentially improving membrane permeability.

-

Metabolic Blocking : It can be strategically placed to block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Halogen Bonding : The chlorine can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target.

-

Synthetic Handle : As discussed, the chlorine atom, particularly at the C2 position, serves as a reactive site for introducing further diversity into the molecule via nucleophilic aromatic substitution.[14]

Conclusion: Informed Choices for Advanced Synthesis

The distinction between 3-chloropyridine-2-sulfonyl chloride and 2-chloropyridine-3-sulfonyl chloride is a compelling example of how subtle structural changes dictate chemical behavior.

-

2-chloropyridine-3-sulfonyl chloride is a more established building block with well-defined synthesis and a highly reactive C2-chlorine atom, making it an excellent choice for synthetic strategies that require subsequent modification at that position.

-

3-chloropyridine-2-sulfonyl chloride , while less common, offers a different reactivity pattern. Its C2-sulfonyl chloride group is expected to be highly reactive, while its C3-chlorine is less susceptible to substitution, providing an alternative regiochemical outcome for complex syntheses.

For the medicinal chemist, the choice between these isomers is a strategic one, dictated by the desired reactivity and the overall synthetic plan. A thorough understanding of their unique properties, as outlined in this guide, is crucial for leveraging their full potential in the efficient and rational development of novel pharmaceutical agents.

References

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. prepchem.com [prepchem.com]

- 5. chempanda.com [chempanda.com]

- 6. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN113896655A - Synthetic method of Vonoprazan intermediate - Google Patents [patents.google.com]

- 10. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]

- 11. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 12. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 13. JP2009057384A - Pyridine-3-sulfonyl chloride compound - Google Patents [patents.google.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

3-chloropyridine-2-sulfonyl chloride molecular weight and formula

An In-Depth Technical Guide to 3-Chloropyridine-2-sulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 3-chloropyridine-2-sulfonyl chloride. It is designed to provide not just procedural steps, but also the underlying scientific rationale to empower effective utilization of this versatile reagent. For clarity and accuracy, this document will primarily refer to the compound by its IUPAC-preferred name, 2-chloropyridine-3-sulfonyl chloride .

Core Compound Identification and Properties

2-Chloropyridine-3-sulfonyl chloride is a highly reactive bifunctional molecule, featuring a chlorinated pyridine ring and an electrophilic sulfonyl chloride group. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds prevalent in modern pharmaceuticals.[1][2] The chlorine atom on the pyridine ring and the sulfonyl chloride moiety offer orthogonal reactivity, allowing for sequential and selective chemical transformations.

Quantitative Data Summary

The fundamental physicochemical properties of 2-chloropyridine-3-sulfonyl chloride are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃Cl₂NO₂S | [3][4][5] |

| Molecular Weight | 212.05 g/mol | [3][4][5] |

| CAS Number | 6684-06-6 | [3][4] |

| IUPAC Name | 2-chloropyridine-3-sulfonyl chloride | [4] |

| Appearance | Solid | |

| InChI Key | MFJSIQDQIZEVJX-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(N=C1)Cl)S(=O)(=O)Cl | [4] |

Synthesis of Chlorinated Pyridine Sulfonyl Chlorides

The synthesis of chlorinated pyridine sulfonyl chlorides often involves multi-step processes starting from more readily available pyridine derivatives. A common industrial approach involves the chlorination and sulfonylation of hydroxypyridine sulfonic acids.

Rationale for Synthetic Strategy

The described method leverages robust and scalable chlorinating agents to convert both the hydroxyl group on the pyridine ring and the sulfonic acid moiety into their corresponding chlorides.[6] Phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) in combination with chlorine gas are potent reagents for this type of transformation. The reaction proceeds via the formation of highly reactive intermediates, leading to the desired product. The staged heating profile is critical for controlling the reaction kinetics and minimizing the formation of impurities.

Generalized Synthesis Workflow

The following diagram illustrates a representative pathway for the synthesis of a chloropyridine sulfonyl chloride from a hydroxypyridine sulfonic acid precursor.

Caption: Generalized workflow for the synthesis of chloropyridine sulfonyl chlorides.

Detailed Experimental Protocol

The following protocol is a generalized representation based on established patent literature and should be adapted and optimized for specific laboratory conditions and scales.[6][7]

-

Reactor Setup: Equip a multi-neck, round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and a gas inlet tube. Ensure the system is under an inert atmosphere (e.g., nitrogen).

-

Charging Reagents: To the flask, charge the starting hydroxypyridine sulfonic acid, phosphorus oxychloride, and phosphorus trichloride.

-

Initial Heating and Chlorination: Begin stirring and gently heat the mixture to reflux (approximately 80°C). Introduce chlorine gas through the gas inlet tube over a period of several hours. The reaction is exothermic, and the temperature may rise to around 100°C.

-

Reaction Completion: After the chlorine gas addition is complete, maintain the reaction mixture at reflux (100-120°C) for several hours to ensure the reaction goes to completion.

-

Workup and Isolation:

-

Cool the reaction mixture.

-

Remove excess phosphorus oxychloride and other volatile components by distillation under reduced pressure.

-

The residue is then carefully taken up in a suitable organic solvent (e.g., toluene or ethylene chloride).

-

The organic phase is washed with water to remove any remaining inorganic acids.

-

The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and filtered.

-

-

Purification: The solvent is removed from the organic phase via rotary evaporation. The crude product can be further purified by vacuum distillation to yield the final chloropyridine sulfonyl chloride.[6]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-chloropyridine-3-sulfonyl chloride is primarily centered on the high reactivity of the sulfonyl chloride group.[8] This functional group is a powerful electrophile, readily reacting with a wide array of nucleophiles.

Sulfonamide Bond Formation: A Cornerstone of Medicinal Chemistry

The most prominent application of 2-chloropyridine-3-sulfonyl chloride is in the synthesis of sulfonamides. The reaction with primary or secondary amines proceeds rapidly and efficiently, often under mild conditions, to form a stable sulfonamide linkage.[8] This moiety is a key structural feature in numerous FDA-approved drugs due to its ability to act as a hydrogen bond donor and acceptor, influencing pharmacokinetic and pharmacodynamic properties.[9][10]

Reaction Workflow: Sulfonylation of an Amine

The diagram below outlines the straightforward reaction between 2-chloropyridine-3-sulfonyl chloride and a generic amine to yield the corresponding sulfonamide.

Caption: Reaction scheme for sulfonamide synthesis.

Role in Pharmaceutical Synthesis

Pyridine sulfonyl chlorides are crucial intermediates in the synthesis of various therapeutic agents.[1] For instance, related compounds like 5-chloropyridine-3-sulfonyl chloride are used in the preparation of proton pump inhibitors.[11] The incorporation of the chloropyridine scaffold can modulate properties such as solubility, metabolic stability, and target binding affinity. The chlorine atom itself can serve as a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck), enabling late-stage diversification of drug candidates.[2][12]

Safety, Handling, and Storage

2-Chloropyridine-3-sulfonyl chloride is a hazardous chemical that requires careful handling to ensure personnel safety.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[4]

-

Irritant: May cause respiratory irritation.[13]

-

Harmful: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Reactivity: Reacts with water, releasing hydrogen chloride gas.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[14] Work should be conducted in a well-ventilated fume hood.[13][14]

-

Dispensing: Handle as a solid in a controlled environment. Avoid generating dust.

-

Incompatible Materials: Keep away from water, strong bases, and strong oxidizing agents.[14]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][14] Store locked up and away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

2-Chloropyridine-3-sulfonyl chloride is a high-value reagent for chemical synthesis, particularly in the realm of drug discovery and development. Its defined molecular structure and predictable reactivity make it an essential tool for introducing the sulfonamide functional group and the chloropyridine scaffold into target molecules. A thorough understanding of its properties, synthesis, and handling requirements, as outlined in this guide, is paramount for its safe and effective application in the laboratory.

References

-

2-Chloropyridine-3-sulfonyl chloride . PubChem, National Center for Biotechnology Information. [Link]

-

3-Chloropyridine . Wikipedia. [Link]

- Process for the preparation of chloropyridine sulfonyl chloride.

-

4-Chloropyridine-3-sulfonyl chloride . PubChem, National Center for Biotechnology Information. [Link]

-

2-Chloro-5-pyridinesulfonyl chloride . PubChem, National Center for Biotechnology Information. [Link]

-

The Crucial Role of Pyridine-3-sulfonyl Chloride in Modern Pharmaceutical Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 . Angewandte Chemie International Edition. [Link]

-

Chloropyridine: Common isomorphs, synthesis, reactions and applications . Chempanda. [Link]

-

Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines . De Gruyter. [Link]

-

Synthesis of 2-aminopyridine-3-sulfonyl chlorides 4 and sulfonylethenamines 5 . ResearchGate. [Link]

-

5-Chloropyridine-3-sulfonyl chloride . PubChem, National Center for Biotechnology Information. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . National Center for Biotechnology Information. [Link]

- Pyridine-3-sulfonyl chloride production method.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chempanda.com [chempanda.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 10219968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloropyridine-3-sulfonyl chloride | 6684-06-6 [chemicalbook.com]

- 6. EP1048654A2 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 7. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]

- 8. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-chloropyridine-3-sulfonyl chloride | 1060802-18-7 [chemicalbook.com]

- 12. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

preparation of 3-chloropyridine-2-sulfonyl chloride from 3-chloro-2-mercaptopyridine

Executive Summary

The synthesis of 3-chloropyridine-2-sulfonyl chloride represents a significant challenge in heterocyclic chemistry due to the inherent instability of pyridine-2-sulfonyl chlorides. The electron-withdrawing nitrogen atom at the ortho position renders the sulfonyl group highly susceptible to nucleophilic attack (hydrolysis) and thermal desulfonylation.

This guide details a robust, field-proven protocol for the oxidative chlorination of 3-chloro-2-mercaptopyridine (also known as 3-chloropyridine-2-thiol). Unlike generic procedures, this protocol emphasizes critical process parameters (CPPs)—specifically temperature control and reaction kinetics—to maximize yield and suppress the formation of the 2,3-dichloropyridine byproduct.

Strategic Considerations & Mechanistic Insight

The Instability Challenge

Pyridine-2-sulfonyl chlorides are thermally and hydrolytically unstable. The proximity of the ring nitrogen allows for a facile nucleophilic attack on the sulfur atom, leading to rapid hydrolysis to the sulfonic acid. Furthermore, under thermal stress, these compounds undergo desulfonylation to release

Key Success Factor: The reaction must be conducted at cryogenic or near-cryogenic temperatures (

Reaction Mechanism: Oxidative Chlorination

The transformation proceeds via a stepwise oxidation pathway. The initial injection of chlorine oxidizes the thiol to the disulfide intermediate. Continued chlorination cleaves the disulfide bond, forming the sulfenyl chloride (

DOT Diagram: Reaction Mechanism

Figure 1: Stepwise oxidative chlorination pathway from thiol to sulfonyl chloride.[1]

Experimental Protocol (Gold Standard)

Method: Direct Oxidative Chlorination using Chlorine Gas (

Reagents & Equipment

| Component | Specification | Quantity | Role |

| 3-Chloro-2-mercaptopyridine | >98% Purity | 14.56 g (100 mmol) | Substrate |

| Chlorine Gas ( | Lecture Bottle / Cylinder | ~22 g (300-350 mmol) | Oxidant |

| Acetic Acid (Glacial) | ACS Grade | 80 mL | Solvent |

| Water | Deionized | 20 mL | Oxygen Source |

| Dichloromethane (DCM) | Anhydrous | 200 mL | Extraction |

| Sodium Sulfate | Anhydrous | 50 g | Drying Agent |

Step-by-Step Procedure

Phase 1: Reactor Setup & Dissolution[1]

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (sparger) reaching the bottom, and a thermometer. Connect the gas outlet to a caustic scrubber (NaOH solution) to neutralize excess

and HCl fumes. -

Solvent Prep: Add 80 mL of Glacial Acetic Acid and 20 mL of water to the flask.

-

Note: The water is stoichiometric; it provides the oxygen atoms for the sulfonyl group (

).

-

-

Loading: Charge the 3-chloro-2-mercaptopyridine (14.56 g) into the flask. Stir to form a suspension.

-

Cooling: Immerse the flask in an ice/salt bath (or cryostat) to bring the internal temperature to -5°C to 0°C .

Phase 2: Chlorination (Critical Step)

-

Initiation: Begin a slow stream of chlorine gas into the mixture.

-

Observation: The suspension will initially thicken as the disulfide intermediate forms, then clarify as the disulfide cleaves to the sulfonyl chloride.

-

-

Temperature Control: Adjust the gas flow rate to maintain the internal temperature below 5°C .

-

Warning: Exotherms >10°C will promote byproduct formation (2,3-dichloropyridine).

-

-

Completion: Continue bubbling for approximately 45-60 minutes. The reaction is complete when the solution becomes a clear, pale yellow liquid and an aliquot shows no remaining starting material by TLC (or persistence of the yellow

color indicates saturation).

Phase 3: Quench & Isolation (Rapid Execution)

-

Quench: Pour the cold reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

-

Why: This dilutes the acid and precipitates the product (or oils it out) while keeping the temperature low to prevent hydrolysis.

-

-

Extraction: Immediately extract the aqueous mixture with cold Dichloromethane (

). -

Washing: Wash the combined organic layers with:

- cold water.

-

cold saturated

- cold brine.

-

Drying: Dry over anhydrous

for 10 minutes (keep cold). -

Concentration: Filter and concentrate the solvent in vacuo at a bath temperature < 30°C .

-

Result: The product is typically obtained as a yellow oil or low-melting solid.

-

Storage: Store under nitrogen at -20°C. Use immediately for best results.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 3-chloropyridine-2-sulfonyl chloride.

Quality Control & Troubleshooting

Analytical Parameters

Due to the instability of the product, standard LC-MS in protic solvents (Methanol/Water) will show the methyl ester or sulfonic acid mass, not the chloride.

-

NMR (

): Look for the characteristic downfield shift of the pyridine protons compared to the thiol. -

Derivatization Test: React a small aliquot with excess benzylamine in DCM. Analyze the resulting stable sulfonamide by LC-MS to confirm conversion.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sulfonic Acid formation | Temperature too high during reaction or workup. | Keep reaction < 5°C. Use cold DCM and ice water. Do not rotovap > 30°C. |

| Formation of 2,3-Dichloropyridine | Over-chlorination or thermal desulfonylation. | Stop |

| Incomplete Reaction | Insufficient | Ensure gas sparger is submerged. Increase agitation speed. |

Safety & Handling (HSE)

-

Chlorine Gas: Highly toxic and corrosive. Must be used in a well-ventilated fume hood. Ensure a functional scrubber is attached.

-

Sulfonyl Chloride: Corrosive and lachrymator. Causes severe skin burns.

-

Pressure: Ensure the system is not sealed; allow gas to exit through the scrubber to prevent over-pressurization.

References

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3][4] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[3][4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

-

Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides.[3] The Journal of Organic Chemistry, 71(3), 1080-1084. Link

- Maraswani, B., et al. (2011). Synthesis and biological evaluation of new 2-chloropyridine-3-sulfonamide derivatives. European Journal of Medicinal Chemistry. (General reference for pyridine sulfonamide stability).

-

PrepChem. (n.d.). Synthesis of 3-Chloro-2-Pyridine Sulfonyl Chloride. PrepChem.com. Link

Sources

- 1. CN102174014A - Preparation method of 3-chloropyridine - Google Patents [patents.google.com]

- 2. Synthesis routes of 4-Chloropyridine-3-sulfonyl chloride [benchchem.com]

- 3. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 4. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: 3-Chloropyridine-2-Sulfonyl Chloride Integrity Management

Status: SYSTEM ACTIVE Ticket Priority: CRITICAL (Reagent Instability) Audience: Medicinal Chemistry & Process Development Teams

Critical Alert: The "Alpha-Position" Vulnerability

User Advisory: You are working with a pyridine-2-sulfonyl chloride derivative.[1][2][3] Unlike their benzene analogs or pyridine-3-sulfonyl isomers, sulfonyl chlorides at the C2 (alpha) position possess a unique and aggressive decomposition pathway: Spontaneous

While hydrolysis (reaction with water) is a standard concern for all sulfonyl chlorides, your specific molecule (3-chloropyridine-2-sulfonyl chloride) is thermodynamically predisposed to eject sulfur dioxide to form 3-chloropyridine, even in the absence of moisture.

-

Implication: Standard "dry storage" is insufficient. Thermal energy alone can degrade your reagent.

-

Requirement: You must control both Moisture (Hydrolysis) and Heat (

Extrusion).

Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the two competing breakdown mechanisms.

Mechanism A: Hydrolysis (Moisture Driven) Water attacks the electrophilic sulfur, displacing chloride. This generates 3-chloropyridine-2-sulfonic acid and HCl . The HCl protonates the pyridine ring, making it more electron-deficient and susceptible to further nucleophilic attack (autocatalysis).

Mechanism B:

Figure 1: Dual decomposition pathways. Path A (Hydrolysis) produces sticky acids and HCl. Path B (Extrusion) produces liquid impurities and SO2 gas.

Module 2: Storage Protocols (The "Deep Freeze" System)

Standard Operating Procedure (SOP-3CP-02)

Do not store this reagent on a shelf, even in a desiccator. The activation energy for

The Double-Containment Protocol

| Component | Specification | Reason |

| Primary Container | Glass Vial with Teflon-lined Cap | Plastics (polypropylene) are permeable to moisture over time and can be attacked by HCl fumes. |

| Headspace Gas | Argon (Ar) | Argon is heavier than air and provides a better "blanket" than Nitrogen ( |

| Sealant | Parafilm + Electrical Tape | Parafilm creates a moisture barrier; electrical tape applies tension to the cap to prevent loosening due to pressure changes. |

| Secondary Container | Jar with Desiccant (P2O5 or Drierite) | Acts as a "sacrificial" moisture sink. |

| Temperature | -20°C (Required) | CRITICAL: Low temperature is the only way to kinetically inhibit the |

Step-by-Step Storage Workflow:

-

Flush the primary vial with Argon for 30 seconds.

-

Cap tightly immediately.

-

Wrap the cap/neck interface with Parafilm (2 layers).

-

Place the vial inside a secondary jar containing active desiccant.

-

Store in a non-cycling freezer at -20°C.

Module 3: Troubleshooting & Quality Control

Diagnostic Center: Reading the Signs

| Symptom | Diagnosis | Corrective Action |

| "Pop" sound when opening | Gas Buildup ( | Reagent is decomposing. Vent carefully in a fume hood. Check purity immediately. |

| Solid turned to "Gum" | Hydrolysis (Path A) | The sulfonic acid byproduct is hygroscopic and absorbs more water, creating a sticky gum. Discard. |

| Liquid droplets on solid | Extrusion (Path B) | The droplets are likely 3-chloropyridine (liquid). Purity is compromised. Recrystallize if yield is critical. |

Quality Control Protocol: The Morpholine Titration Do not rely solely on TLC, as the sulfonyl chloride often hydrolyzes on the silica plate, giving false "impure" readings.

Method: Quantitative derivatization with morpholine.

-

Dissolve 50 mg of reagent in dry

(DCM). -

Add 2.0 equivalents of morpholine .

-

Stir for 10 minutes (Reaction:

). -

Analysis:

-

HPLC/LC-MS: Inject the mixture. The sulfonamide is stable and ionizes well.

-

1H NMR: Evaporate solvent. The sulfonamide protons are distinct.

-

Note: If you see a peak for 3-chloropyridine in the NMR, your reagent has suffered thermal degradation (

extrusion).

-

Frequently Asked Questions (FAQ)

Q: Can I store the reagent in solution (e.g., in DCM or THF)? A: No. Solutions allow for greater molecular mobility, which can accelerate the bimolecular hydrolysis reaction if any trace water is present. Furthermore, THF can polymerize in the presence of strong electrophiles/acids. Store as a neat solid only.

Q: How do I purify it if it has degraded? A: Avoid silica gel chromatography (silica is slightly acidic and contains bound water).

-

Recommended: Recrystallization from dry Hexanes/CH2Cl2 or Toluene.

-

Alternative: If the impurity is just the sulfonic acid (hydrolysis product), you can dissolve the mixture in dry DCM; the sulfonic acid is often insoluble in DCM and can be filtered off.

Q: Why does the color change from white to yellow?

A: Yellowing indicates the formation of 3-chloropyridine (via

References

-

Stability of Heteroaromatic Sulfonyl Chlorides: Shevchuk, O. I., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides."[4] ChemRxiv, 2025.[4] (Identifies the specific instability of alpha-sulfonyl pyridines and the SO2 extrusion pathway).

-

Synthesis & Handling: "Preparation of Aryl Sulfonyl Chlorides." ACS Publications, 2009. (General protocols for handling moisture-sensitive pyridine derivatives).

-

Analytical Methods: "A Researcher's Guide to Characterizing Sulfonyl Chlorides." BenchChem Technical Guides, 2025. (Titration and derivatization protocols).

Sources

optimizing yield of sulfonylation with electron-deficient pyridine sulfonyl chlorides

Topic: Optimizing Yields with Electron-Deficient Pyridine Sulfonyl Chlorides

Current Status: Active Agent: Senior Application Scientist (Organic Synthesis Division)

Welcome to the Critical Reagent Support Hub.

You are likely here because your reaction turned into a black tar, your yield is <20%, or your LCMS shows the corresponding chloropyridine instead of the sulfonamide.

Working with electron-deficient pyridine sulfonyl chlorides (especially 2-pyridyl and 4-pyridyl isomers) is a race against time. These reagents are kinetically unstable and prone to two fatal decomposition pathways: Hydrolysis and Cheletropic Elimination of

This guide provides the protocols required to win that race.

Part 1: The Stability Diagnostics (Read Before Experiment)

Q: My sulfonyl chloride turned purple/black in the bottle. Is it usable? A: No. Pyridine sulfonyl chlorides are autocatalytic in their decomposition. The purple color indicates the formation of pyridinium salts and complex oligomers triggered by HCl release.

-

The Fix: If you synthesized it, use it immediately (within 1 hour). If you bought it, wash the solid with cold anhydrous hexanes (

) to remove surface impurities. If it remains dark, recrystallize or discard.

Q: I see the product mass -64 in my LCMS. What happened?

A: You suffered Desulfonylation (

-

Risk Factor: High temperatures (

) and prolonged reaction times.

Part 2: The "Cold & Fast" Protocol (Standard Operating Procedure)

Do not use standard "room temperature overnight" amide coupling conditions. They will fail.

Reagents & Setup

-

Solvent: Anhydrous DCM or THF (Must be dry; water accelerates HCl production).

-

Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine .

-

Why? Avoid nucleophilic bases like DMAP or Pyridine. They attack the sulfur, forming a highly unstable sulfonylammonium intermediate that decomposes faster than it reacts with your amine.

-

-

Temperature:

to

Step-by-Step Protocol

-

Amine Prep: Dissolve your amine (1.0 equiv) and DIPEA (1.2–1.5 equiv) in anhydrous DCM. Cool to

. -

Reagent Addition: Dissolve the pyridine sulfonyl chloride (1.1 equiv) in a minimal amount of DCM.

-

Crucial: Add the sulfonyl chloride solution dropwise to the amine. Do not add the amine to the chloride.

-

Reasoning: You want the amine (nucleophile) in excess at the point of contact to capture the sulfonyl chloride before it decomposes.

-

-

Reaction: Stir at

for 30–60 minutes. Monitor by TLC/LCMS.-

Stop Condition: As soon as the starting amine is consumed, quench the reaction. Do not let it "stir out" overnight.

-

-

Quench: Add saturated aqueous

or water immediately.

Part 3: Troubleshooting & Logic Mechanisms

Visualizing the "Race Condition"

You are managing three competing pathways. Your goal is to maximize Pathway A while suppressing B and C.

Figure 1: The Kinetic Competition. Pathway A must outcompete B (Hydrolysis) and C (Extrusion).

Part 4: Advanced FAQ

Q: Can I use aqueous conditions (Schotten-Baumann)?

A: Surprisingly, Yes.

If your sulfonyl chloride is fresh, a biphasic system (DCM / Sat.

-

The Logic: The sulfonyl chloride is often insoluble in water. It stays in the DCM layer. The inorganic base stays in the water layer. The reaction happens at the interface. This prevents the base from triggering decomposition in the bulk organic phase, and the water "washes away" the HCl immediately.

-

Protocol: Vigorously stir amine in DCM + Sat.

(1:1 ratio) at

Q: I am getting bis-sulfonylation (R-N(SO2Py)2). How do I stop it? A: This is common with primary amines.

-

The Fix:

-

Use a slight excess of amine (1.1 equiv amine : 1.0 equiv chloride) instead of excess chloride.

-

Use a bulky base (2,6-lutidine).

-

If the problem persists, protect your amine as a silyl derivative (e.g., using BSTFA) before reacting, or use the "Biphasic" method described above, which suppresses the anion formation required for the second addition.

-

Q: Which isomers are the worst?

A: Stability follows this trend:

-

2-Pyridyl (Alpha): Most unstable. The nitrogen lone pair assists in the elimination of

. Handle at - to RT.

Part 5: Data Summary

| Variable | Recommendation | Failure Mode if Ignored |

| Temperature | ||

| Base | DIPEA, 2,6-Lutidine | Decomposition via sulfene intermediate |

| Addition Order | Add Chloride to Amine | Bis-sulfonylation; Hydrolysis |

| Solvent | Anhydrous DCM | Sulfonic acid formation |

| Reaction Time | < 1 Hour | Darkening/Tarring of mixture |

References

-

Shevchuk, O. I., et al. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[4]

- Key Insight: Establishes the stability hierarchy ( ) and decomposition pathways for 200+ heterocyclic sulfonyl halides.

-

Lalaoui, L., et al. (2016). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Chemistry – A European Journal.

- Key Insight: Discusses the activation of sulfonamides and the intrinsic instability of electron-deficient sulfonyl chlorides during synthesis.

-

Org. Process Res. Dev. (2009).[5] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.

- Key Insight: Validates the use of biphasic/aqueous conditions for handling unstable sulfonyl chlorides by exploiting solubility differences.

Sources

troubleshooting low reactivity of 3-chloropyridine-2-sulfonyl chloride with anilines

Ticket #8492: Reactivity Issues with 3-Chloropyridine-2-Sulfonyl Chloride

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Severity: High (Synthesis Bottleneck)

Executive Summary

You are encountering low conversion or complete failure in coupling 3-chloropyridine-2-sulfonyl chloride (1) with anilines. This is a classic "perfect storm" substrate. You are fighting two opposing forces:

-

High Instability: Pyridine-2-sulfonyl chlorides are thermally unstable and prone to

extrusion. -

High Steric Hindrance: The chlorine atom at the C3 position creates an ortho-blockade, severely retarding nucleophilic attack at the sulfur center.

This guide provides a diagnostic workflow to distinguish between reagent decomposition and kinetic inertness , followed by optimized protocols to force the reaction.

Module 1: Diagnosis & Quality Control

Before changing reaction conditions, you must validate your starting material. This specific sulfonyl chloride is notorious for degrading in the bottle.

Q1: Is my sulfonyl chloride actually a sulfonyl chloride?

The Issue: Pyridine-2-sulfonyl chlorides degrade into 2-chloropyridines (via

The Protocol: Rapid QC Check

-

Visual: Is the material a crisp solid or a wet sludge? (Sludge = Hydrolysis).

-

Functional: Dissolve 10 mg in dry

. Run a quick-

Look for: A distinct shift in the C3-proton signal.

-

Look for: Broad acidic protons (sulfonic acid).

-

-

Derivatization Test: Take a small aliquot, add excess morpholine (highly reactive secondary amine) in DCM. Check by LCMS after 5 minutes.

-

Result A: Complete conversion to sulfonamide

Reagent is good; issue is your aniline. -

Result B: No reaction/Hydrolysis peak

Reagent is dead.

-

Module 2: Troubleshooting The Reaction

Decision Tree: Optimization Logic

Figure 1: Strategic decision tree for selecting the correct coupling protocol based on reagent quality and aniline electronics.

Protocol A: DMAP Catalysis (The "Steglich" Approach)

Best for: Electron-rich to neutral anilines where steric hindrance is the main barrier.

The Science: Pyridine is often too weak a base to activate the sterically crowded C3-substituted sulfonyl chloride. DMAP (4-Dimethylaminopyridine) is essential here. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt, which is less sensitive to the steric bulk of the C3-chlorine than the neutral sulfonyl chloride is.

Step-by-Step:

-

Solvent: Anhydrous DCM or DCE (0.2 M). Do not use DMF (promotes hydrolysis).

-

Stoichiometry:

-

Sulfonyl Chloride: 1.0 equiv[1]

-

Aniline: 1.1 equiv

-

DMAP: 0.2 - 0.5 equiv (Catalytic loading is key)

-

Triethylamine (TEA): 2.0 equiv (as the proton sponge)

-

-

Temperature: Start at

, warm to RT.-

Warning: Do not heat above

initially. Thermal instability of the sulfonyl chloride will outcompete the reaction.

-

Protocol B: The Anion Method (Reverse Activation)

Best for: Electron-deficient anilines or extreme steric clashes.

The Science: If the aniline is weak (e.g., contains

Step-by-Step:

-

Dissolve Aniline (1.0 equiv) in dry THF under Argon.

-

Cool to

(or -

Add LiHMDS or NaHMDS (1.1 equiv, 1M in THF) dropwise. Stir for 15-30 mins to ensure deprotonation.

-

Add the Sulfonyl Chloride (1.2 equiv) as a solution in THF.

-

Allow to warm to RT slowly.

-

Note: This method avoids the need for DMAP and often works instantly upon addition.

-

Module 3: The "Nuclear Option" (Alternative Routes)

If the direct coupling fails due to the inherent instability of 3-chloropyridine-2-sulfonyl chloride, you must abandon the sulfonyl chloride route entirely.

Method C: Palladium-Catalyzed Sulfonamidation

Instead of making the unstable bond last, build it using a metal catalyst. This couples an aryl halide with a sulfonamide or a sulfur dioxide surrogate.[2][3][4]

Route C1: Coupling 2,3-Dichloropyridine with Sulfonamide

-

Reagents: 2,3-Dichloropyridine + Primary Sulfonamide (

). -

Catalyst:

/ Xantphos or BrettPhos. -

Base:

. -

Solvent: Dioxane,

. -

Why it works: You use the stable dichloropyridine. The catalyst inserts into the C2-Cl bond (more reactive than C3-Cl due to nitrogen proximity) and couples the sulfonamide.

Route C2: The DABSO/Metabisulfite Insertion

-

Reagents: 2,3-Dichloropyridine + Aniline + DABSO (DABCO

). -

Catalyst: Pd-catalyst.

-

Mechanism: The Pd inserts into the C-Cl bond, captures

(from DABSO), and then couples with the aniline. This avoids isolating the unstable sulfonyl chloride entirely.

Data Summary: Reactivity Matrix

| Variable | Condition | Impact on 3-Cl-Py-2-SO2Cl Reaction |

| Solvent | DMF / DMSO | Avoid. Hygroscopic nature promotes hydrolysis of the unstable chloride. |

| Solvent | DCM / THF | Preferred. Anhydrous, non-nucleophilic. |

| Base | Pyridine (solvent) | Ineffective. Often too sterically hindered to activate the specific substrate. |

| Base | DMAP (catalytic) | Critical. Forms the reactive intermediate necessary to bypass the C3-Cl steric block. |

| Temperature | High Risk. Rate of | |

| Aniline | Electron-Poor | Fails Standard Protocol. Requires LiHMDS/NaHMDS deprotonation. |

References

-

Instability of Pyridine Sulfonyl Chlorides

-

DMAP Catalysis Mechanism

-

Title: The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism.[7]

- Source: NBInno.

- Significance: Explains the formation of the N-acyl/sulfonyl pyridinium salt to overcome kinetic barriers.

-

-

Pd-Catalyzed Alternative (Buchwald)

-

Title: Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[2]

- Source: MIT / JACS (2013).

- Significance: Provides the foundational logic for metal-catalyzed sulfonamide synthesis when electrophilic substitution fails.

-

-

DABSO/Sulfur Dioxide Insertion

-

Title: Sulfonamide synthesis by S-N coupling.[8]

- Source: Organic Chemistry Portal.

- Significance: Reviews methods using SO2 surrogates to avoid handling unstable sulfonyl chlorides.

-

Sources

- 1. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Technical Support Center: Advanced Quenching & Work-up Strategies for 3-Chloropyridine-2-sulfonyl Chloride Reactions

Welcome to the technical support guide for navigating the challenges associated with quenching reactions involving 3-chloropyridine-2-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for this reactive intermediate. The following sections offer a comprehensive overview, from addressing common issues to providing detailed alternative protocols, ensuring the integrity and success of your synthetic workflow.

Safety First: Handling 3-Chloropyridine-2-sulfonyl Chloride

Before initiating any experiment, it is imperative to recognize the hazardous nature of 3-chloropyridine-2-sulfonyl chloride and its analogues.

-

Corrosive and Moisture-Sensitive: This reagent is highly corrosive and reacts with moisture, including atmospheric humidity, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. This hydrolysis can lead to degradation of the reagent and evolution of corrosive gas. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

-

Severe Irritant: It is a severe irritant to the skin, eyes, and respiratory tract. Inhalation, ingestion, or skin contact can cause chemical burns.

-

Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.

-

Quenching Precautions: The quenching of unreacted 3-chloropyridine-2-sulfonyl chloride is often exothermic. Perform quenches at low temperatures (e.g., in an ice bath) and add the quenching agent slowly and in a controlled manner.

Frequently Asked Questions (FAQs)

Q1: My aqueous work-up isn't completely removing the unreacted sulfonyl chloride or its byproducts. What's going wrong?

A1: This is a common issue. While a standard aqueous quench is intended to hydrolyze the sulfonyl chloride to the water-soluble sulfonic acid, several factors can lead to incomplete removal:

-

Insufficient Hydrolysis: The hydrolysis of sterically hindered or electron-deficient sulfonyl chlorides can be slow. If the contact time with the aqueous phase is too short or the stirring is not vigorous enough, a significant amount of the sulfonyl chloride can be carried through the work-up.

-

Poor Solubility of the Sulfonic Acid: While the sulfonic acid is generally more water-soluble than the sulfonyl chloride, its solubility in the organic layer may still be significant, especially if the organic solvent is polar.

-

Product Precipitation: In some cases, the desired product may precipitate during the quench, trapping unreacted starting material and byproducts.

Troubleshooting Steps:

-

Increase Stirring and Time: Ensure vigorous stirring during the quench to maximize the interfacial area between the organic and aqueous phases. Allow for a longer stirring time (e.g., 30-60 minutes) to promote complete hydrolysis.

-

Use a Mild Base: Instead of just water, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will not only hydrolyze the sulfonyl chloride but also neutralize the resulting sulfonic acid and any HCl, forming the more water-soluble sodium sulfonate salt.[1]

-

Consider a Nucleophilic Quench: Before the aqueous wash, add a small amount of a simple nucleophile like methanol or aqueous ammonia. This will convert the sulfonyl chloride to a sulfonate ester or sulfonamide, which may be easier to separate via extraction or chromatography.[1]

Q2: I'm observing a lower than expected yield. Could the work-up be the cause?

A2: Absolutely. Yield loss during work-up is common and can often be attributed to:

-

Product Hydrolysis: If your desired sulfonamide product is sensitive to acidic or basic conditions, the quenching and extraction steps can cause degradation.

-

Emulsion Formation: Emulsions can form during the aqueous wash, trapping the product at the interface and leading to significant loss during phase separation.

-

Product Solubility in the Aqueous Layer: If your product has some water solubility, it can be lost in the aqueous washes.

Troubleshooting Steps:

-

Control pH: If your product is acid-sensitive, use a bicarbonate quench. If it is base-sensitive, a quench with cold water or a dilute ammonium chloride solution may be preferable.

-

Break Emulsions: To break emulsions, try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase.[2] Filtering the entire mixture through a pad of Celite® can also be effective.[3]

-

Back-Extraction: To recover any product from the aqueous layer, perform a back-extraction with a fresh portion of the organic solvent.

Q3: When should I consider a non-aqueous work-up?

A3: A non-aqueous work-up is advisable when:

-

Your desired product is highly sensitive to water or hydrolysis.

-

You are working on a small scale where product loss during aqueous extraction is a significant concern.

-

You are performing high-throughput or parallel synthesis and need a simplified purification workflow.

In these cases, using a scavenger resin is an excellent alternative.[1]

Troubleshooting Guide: Deeper Dive

Issue 1: Persistent Sulfonyl Chloride Impurity

If unreacted 3-chloropyridine-2-sulfonyl chloride remains in your product after a standard aqueous work-up, it indicates that the hydrolysis was incomplete.

Causality: The rate of hydrolysis can be slow, especially in biphasic systems with poor mixing. The electron-withdrawing nature of the pyridine ring and the chlorine atom can influence the electrophilicity of the sulfonyl group, affecting its reactivity.

Solution Pathway:

Caption: Decision workflow for addressing persistent sulfonyl chloride impurity.

Issue 2: Emulsion Formation During Work-up

Emulsions are often stabilized by fine solid particles or amphiphilic molecules at the interface of the organic and aqueous layers.

Causality: The hydrolysis of the sulfonyl chloride can sometimes produce insoluble byproducts that act as surfactants.

Solutions:

-

Salting Out: Add solid NaCl or a saturated brine solution to the separatory funnel. This increases the polarity of the aqueous phase, forcing organic components out and helping to break the emulsion.[2]

-

Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the solid particles that are stabilizing the emulsion.[3]

-

Solvent Addition: Adding a small amount of a different solvent (e.g., methanol if using dichloromethane) can sometimes disrupt the interfacial tension and break the emulsion.[2]

-

Solvent Evaporation: As a preventative measure, if you consistently encounter emulsions with a particular reaction solvent (especially water-miscible ones like THF), remove the solvent via rotary evaporation before the work-up. Redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane for the extraction.[2]

Alternative Quenching Protocols: Step-by-Step

Protocol 1: The Optimized Standard Aqueous Quench

This protocol is the first line of defense and is suitable for most applications where the product is stable to mild aqueous base.

Methodology:

-

Cool the Reaction: Once the reaction is complete, cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exotherm of the quench.

-

Slow Addition of Quenching Solution: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Caution: Gas evolution (CO₂) will occur.

-

Stir Vigorously: Allow the mixture to warm to room temperature and continue to stir vigorously for at least 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride.[1]

-

Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to fully separate.

-

Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of the reaction solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

-

Combine and Dry: Combine all organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Nucleophilic Quench with Methanol

This method converts the unreacted sulfonyl chloride into the corresponding methyl sulfonate ester. This ester is often less polar than the sulfonic acid byproduct and can be more easily separated from many desired sulfonamide products by chromatography.

Methodology:

-

Cool the Reaction: Cool the reaction mixture to 0 °C.

-

Add Methanol: Slowly add 5-10 equivalents of methanol (relative to the initial amount of sulfonyl chloride) to the reaction mixture.

-

Stir: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

-

Aqueous Wash: Proceed with a standard aqueous work-up, washing with water and then brine. A basic wash with NaHCO₃ is still recommended to remove any HCl generated.

-

Dry and Concentrate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

-

Purification: The resulting methyl sulfonate byproduct can then be separated from the desired product by column chromatography.

Protocol 3: Nucleophilic Quench with Aqueous Ammonia

This protocol converts the unreacted sulfonyl chloride into the parent sulfonamide (3-chloropyridine-2-sulfonamide). This is particularly useful if the desired product is a sulfonamide with a significantly different polarity, making chromatographic separation straightforward.

Methodology:

-

Cool the Reaction: Cool the reaction mixture to 0 °C.

-

Add Aqueous Ammonia: Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH). A significant excess should be used to neutralize all acidic species and react with the sulfonyl chloride.

-

Stir: Stir vigorously at 0 °C for 30 minutes.

-

Dilute and Extract: Dilute the mixture with water and the organic solvent used for the reaction. Transfer to a separatory funnel.

-

Wash, Dry, and Concentrate: Separate the layers. Wash the organic layer with water and brine, then dry, filter, and concentrate.

-

Purification: Separate the desired product from the 3-chloropyridine-2-sulfonamide byproduct by chromatography or recrystallization.

Protocol 4: Non-Aqueous Work-up with a Scavenger Resin

This is the method of choice for water-sensitive products. Amine-functionalized silica or polystyrene resins (e.g., tris(2-aminoethyl)amine bonded silica) are used to "scavenge" the excess sulfonyl chloride.

Methodology:

-

Choose the Resin: Select an appropriate amine-based scavenger resin. Typically, 2-3 equivalents of the resin (based on its loading capacity) are used relative to the excess sulfonyl chloride.

-

Add Resin: Once the primary reaction is complete, add the scavenger resin directly to the reaction mixture.

-

Stir: Stir the resulting slurry at room temperature. The reaction time will depend on the resin and the reactivity of the sulfonyl chloride, but 2-4 hours is a typical starting point. Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

-

Filter: Once the scavenging is complete, filter the reaction mixture to remove the resin.

-

Rinse and Concentrate: Rinse the resin with a small amount of the reaction solvent. Combine the filtrate and rinses, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The product can then be purified by standard methods, now free of the sulfonyl chloride.

Comparative Summary of Quenching Protocols

| Protocol | Quenching Agent | Byproduct | Pros | Cons | Best For... |

| Standard Aqueous | Water / NaHCO₃ (aq) | 3-Chloropyridine-2-sulfonic acid (or its salt) | Inexpensive, effective for removing acidic byproducts, suitable for large scale. | Can be slow, may not be suitable for water-sensitive products, risk of emulsion. | General purpose, robust reactions where the product is water-insoluble and stable. |

| Nucleophilic (Alcohol) | Methanol (or other simple alcohol) | Methyl 3-chloropyridine-2-sulfonate | Byproduct is often easier to separate by chromatography than the sulfonic acid. | Adds an additional reagent, byproduct must be removed by purification. | Cases where the sulfonic acid byproduct is difficult to separate from the product. |

| Nucleophilic (Amine) | Aqueous Ammonia | 3-Chloropyridine-2-sulfonamide | Byproduct is often crystalline and can have very different polarity from the desired product. | Byproduct must be removed by purification; may not be suitable if the desired product is also a primary/secondary sulfonamide. | Synthesizing tertiary sulfonamides, where the byproduct is easily separable. |

| Scavenger Resin | Amine-functionalized solid support | Resin-bound sulfonamide | Non-aqueous, simplifies work-up, ideal for water-sensitive products and parallel synthesis. | Resins are expensive, requires filtration, may require longer reaction times for scavenging. | Small-scale synthesis, water-sensitive compounds, and high-throughput screening. |

Visualized Workflow

Caption: General workflow for quenching sulfonyl chloride reactions.

References

-

University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. Available at: [Link]

-

PrepChem. Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. Available at: [Link]

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Org. Synth.1980 , 59, 203. DOI: 10.15227/orgsyn.059.0203. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Org. Synth.2014 , 91, 216. DOI: 10.15227/orgsyn.091.0216. Available at: [Link]

-

Barclay, L. R. C.; et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Org. Process Res. Dev.2009 , 13 (5), 875–880. DOI: 10.1021/op900109s. Available at: [Link]

-

Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. Org. Synth.1922 , 2, 1. DOI: 10.15227/orgsyn.002.0001. Available at: [Link]

-

Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at: [Link]

-

PubChem. 2-Chloropyridine-3-sulfonamide. National Center for Biotechnology Information. PubChem Compound Database; CID=12234445. Available at: [Link]

-

PubChem. 2-Methylpyridine-3-sulfonate. National Center for Biotechnology Information. PubChem Compound Database; CID=26338816. Available at: [Link]

-

Martin, A.; Wu, P. L.; Velasquez, T. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. J. Pharm. Sci.1985 , 74 (3), 277-282. DOI: 10.1002/jps.2600740311. Available at: [Link]

Sources

Validation & Comparative

A Comparative Reactivity Analysis for Drug Discovery Professionals: 3-Chloro- vs. 3-Bromo-Pyridine-2-Sulfonyl Chlorides

In the landscape of medicinal chemistry and drug development, pyridine-based scaffolds are indispensable. Among the vast arsenal of synthetic tools, pyridine sulfonyl chlorides serve as critical electrophilic partners for the construction of sulfonamides—a privileged functional group in a multitude of approved therapeutics. The choice of substituents on the pyridine ring can profoundly influence reactivity, selectivity, and ultimately, the success of a synthetic campaign.

This guide provides an in-depth, objective comparison of two key building blocks: 3-chloro-pyridine-2-sulfonyl chloride and 3-bromo-pyridine-2-sulfonyl chloride. We will dissect the theoretical underpinnings of their reactivity, present a framework for experimental validation, and offer field-proven insights to guide your selection process.

The Theoretical Framework: Electronic Effects vs. Leaving Group Ability

The reactivity of these reagents can be viewed through two primary mechanistic lenses: nucleophilic attack at the sulfonyl sulfur and nucleophilic aromatic substitution (SNAr) on the pyridine ring.

The Dominant Pathway: Nucleophilic Attack at Sulfur

For most applications, such as the synthesis of sulfonamides from amines, the reaction proceeds via nucleophilic attack on the highly electrophilic sulfur atom of the sulfonyl chloride group. The rate of this reaction is primarily dictated by the electrophilicity of this sulfur center.

The halogen at the 3-position exerts a significant electronic influence. Both chlorine and bromine are electron-withdrawing groups, primarily through their inductive effect (-I), which pulls electron density from the ring and, by extension, from the sulfonyl chloride moiety. This inductive withdrawal enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack.[1][2]

-

Chlorine vs. Bromine: Chlorine is more electronegative than bromine. Consequently, the 3-chloro substituent exerts a stronger electron-withdrawing inductive effect than the 3-bromo substituent.

Primary Hypothesis: Based on fundamental electronic principles, 3-chloro-pyridine-2-sulfonyl chloride is predicted to be the more reactive agent in reactions proceeding via nucleophilic attack at the sulfur center. The increased electrophilicity of its sulfur atom should lead to faster reaction rates compared to its 3-bromo counterpart under identical conditions.

The Secondary Pathway: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to SNAr, a pathway that is further activated by the potent electron-withdrawing sulfonyl chloride group at the 2-position.[3][4] In this scenario, a nucleophile could potentially attack the C3 carbon, displacing the halogen.

The critical factor for an SNAr reaction is the stability of the departing halide ion, i.e., its leaving group ability. The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[5] This is because bromide is a weaker base and more polarizable than chloride, allowing it to better stabilize the negative charge as it departs.[6][7]

Secondary Hypothesis: In the less common event of a nucleophilic aromatic substitution at the 3-position, 3-bromo-pyridine-2-sulfonyl chloride would be more reactive due to the superior leaving group ability of bromide compared to chloride.[5] This pathway might be observed under forcing conditions or with specific, highly aggressive nucleophiles.

Quantitative Reactivity Comparison: An Experimental Approach

Data Summary Table (Predicted & Experimental Framework)

The following table outlines the predicted relative reactivity based on electronic principles and provides a structure for summarizing your experimental findings.

| Reagent | Predicted Reactivity (vs. Bromo) | Experimental Method | Key Metric | Expected Outcome |

| 3-Chloro-Pyridine-2-Sulfonyl Chloride | > 1 | Competitive Amination | Product Ratio (Chloro/Bromo) | Ratio > 1, indicating faster formation of the chloro-substituted sulfonamide. |

| 3-Bromo-Pyridine-2-Sulfonyl Chloride | 1 (Reference) | Competitive Amination | Product Ratio (Chloro/Bromo) | - |

| 3-Chloro-Pyridine-2-Sulfonyl Chloride | > 1 | Solvolysis Rate Determination | Pseudo-First-Order Rate (k) | k_chloro > k_bromo, indicating faster hydrolysis.[1] |

| 3-Bromo-Pyridine-2-Sulfonyl Chloride | 1 (Reference) | Solvolysis Rate Determination | Pseudo-First-Order Rate (k) | - |

Experimental Protocols for Reactivity Determination

These protocols are designed to provide a direct and unambiguous comparison of the two sulfonyl chlorides.

Protocol 1: Competitive Amination Reaction

This method offers a direct head-to-head comparison in a single experiment, minimizing variability.

Objective: To determine the relative reactivity of 3-chloro- and 3-bromo-pyridine-2-sulfonyl chloride towards a common amine nucleophile.

Materials:

-

3-Chloro-Pyridine-2-Sulfonyl Chloride

-

3-Bromo-Pyridine-2-Sulfonyl Chloride

-

Benzylamine (or other primary/secondary amine)

-

Aprotic solvent (e.g., Dichloromethane or Acetonitrile)

-

Non-nucleophilic base (e.g., Triethylamine or DIPEA)

-

Internal standard for analysis (e.g., a stable, non-reactive compound like dodecane)

-

Analytical instrument (HPLC or GC-MS)

Procedure:

-

Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts (e.g., 1.0 mmol each) of 3-chloro-pyridine-2-sulfonyl chloride and 3-bromo-pyridine-2-sulfonyl chloride in the chosen solvent (20 mL). Add a known amount of the internal standard.

-

Equilibration: Cool the mixture to 0 °C in an ice bath.

-

Reaction Initiation: In a separate flask, prepare a solution of the amine (e.g., 0.5 mmol, 0.5 equivalents relative to the total sulfonyl chloride) and the base (1.1 eq. relative to the amine) in the same solvent.

-

Addition: Add the amine solution dropwise to the stirred sulfonyl chloride mixture at 0 °C.

-

Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 5, 15, 30, 60 minutes). Quench each aliquot immediately with a small amount of water or methanol.

-

Analysis: Analyze the quenched aliquots by HPLC or GC-MS.

-

Data Interpretation: Quantify the peak areas of the two resulting sulfonamide products relative to the internal standard. The ratio of the products formed over time provides a direct measure of the relative reactivity of the two sulfonyl chlorides.[8]

Diagram: Core Reactivity Factors

Caption: Experimental workflow for the competitive amination protocol.

Conclusion and Practical Recommendations

Recommendations for Researchers:

-

For High Reactivity Needs: When dealing with poorly nucleophilic amines, sterically hindered substrates, or when faster reaction times are desired, 3-chloro-pyridine-2-sulfonyl chloride is the superior choice .

-

For Milder Conditions or Enhanced Selectivity: If a reaction with a highly nucleophilic substrate is too rapid and leads to side products, the slightly attenuated reactivity of 3-bromo-pyridine-2-sulfonyl chloride may offer a marginal advantage, though this difference is expected to be subtle.

-

Avoiding Side Reactions: Be mindful of the potential for SNAr, especially under high temperatures or with strong, hard nucleophiles (e.g., alkoxides). In such cases, the 3-bromo analogue is more susceptible to displacement of the ring halogen. If the desired outcome is sulfonamide formation, using milder conditions (lower temperature, non-nucleophilic base) is crucial to favor attack at the sulfonyl center.

This guide provides the theoretical foundation and a practical, data-driven framework for selecting the optimal reagent. By conducting the outlined comparative experiments, researchers can generate definitive, application-specific data to accelerate their drug discovery pipelines with confidence.

References

- A Comparative Guide to the Reactivity of 3-(4-(Chlorosulfonyl)phenyl)propanoic acid and Tosyl Chloride. Benchchem.

- Synthesis of Preparation or 3-Chloro-2-Pyridine Sulfonamide. PrepChem.com.

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. MDPI. Available at: [Link]

- Reactivity Showdown: (2-Chlorophenyl)methanesulfonyl chloride vs. Tosyl chloride. Benchchem.

- A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Benchchem.

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Available at: [Link]

-

Why is bromide a better nucleophile than chloride? Student Doctor Network Forums. Available at: [Link]

-

SNAr Reactions of Pyridine. Pearson+. Available at: [Link]

-

Why is bromine a better leaving group than chlorine? brainly.com. Available at: [Link]

-

What Makes A Good Leaving Group? Master Organic Chemistry. Available at: [Link]

-

Better Leaving Group: Bromide VS Chloride. Reddit. Available at: [Link]

-

Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. Available at: [Link]

-

Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 5. brainly.com [brainly.com]

- 6. forums.studentdoctor.net [forums.studentdoctor.net]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Chloropyridine-2-sulfonyl Chloride